molecular formula C9H16O5S B1398026 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid CAS No. 1017539-95-5

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

Cat. No. B1398026
Key on ui cas rn: 1017539-95-5
M. Wt: 236.29 g/mol
InChI Key: RWDWRTRFMFPMBU-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of 166 g (0.63 mol) of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester in THF/water (4/1, 1.66 L) are added 50.5 g (1.26 mol) of NaOH pellets in portions over 20 min. The reaction is stirred at room temperature for 2.5 d. The organic solvent is removed under reduced pressure and the aqueous residue is diluted with water (2 L) and washed with DCM (2 L). The aqueous layer is acidified to pH 1-2 with concentrated HCl and then extracted with DCM (3×2 L). The acidic aqueous is further saturated with NaCl and extracted again with DCM (6×2 L). The combined organic extracts are concentrated under reduced pressure to give 123 g of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid as a white solid. Yield: 83%, ES-MS: m/z 235 [M−H]
Name
2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
1.66 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([CH3:16])([S:7]([CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)(=[O:9])=[O:8])[CH3:6])C.[OH-].[Na+]>O1CCOCC1.O>[CH3:16][C:5]([S:7]([CH:10]1[CH2:11][CH2:12][O:13][CH2:14][CH2:15]1)(=[O:8])=[O:9])([CH3:6])[C:4]([OH:17])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester
Quantity
166 g
Type
reactant
Smiles
C(C)OC(C(C)(S(=O)(=O)C1CCOCC1)C)=O
Name
Quantity
50.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.66 L
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 2.5 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue is diluted with water (2 L)
WASH
Type
WASH
Details
washed with DCM (2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted again with DCM (6×2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
CC(C(=O)O)(C)S(=O)(=O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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